3-Acetyl-6-methyloxane-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3-acetyl-6-methyloxane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-4-3-6(10)7(5(2)9)8(11)12-4/h4,7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFLATOFEQQGHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(C(=O)O1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502260 | |
| Record name | 3-Acetyl-6-methyloxane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34241-51-5 | |
| Record name | 3-Acetyl-6-methyloxane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Nomenclature and Synonyms in Academic Discourse
3-Acetyl-6-methyloxane-2,4-dione is known in scientific literature by several names, with Dehydroacetic acid (DHA) being the most common synonym. nih.gov The compound is systematically named 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione. nih.gov Its various names reflect its chemical structure, a pyran-2,4-dione substituted with an acetyl group at the third position and a methyl group at the sixth position. nih.govchemicalbook.com The name dehydroacetic acid is derived from the fact that its formation involves the removal of four water molecules from four molecules of acetic acid. clockss.org
| Compound Name | Synonyms |
| This compound | Dehydroacetic acid (DHA) nih.gov |
| 3-Acetyl-6-methyl-2H-pyran-2,4(3H)-dione nih.gov | |
| Methylacetopyronone nist.gov | |
| 2-Acetyl-5-hydroxy-3-oxo-4-hexenoic acid δ-lactone nist.gov | |
| Dehydracetic acid nist.gov |
Historical Context and Evolution As a Research Compound
The discovery of 3-Acetyl-6-methyloxane-2,4-dione, or Dehydroacetic acid (DHA), dates back to 1866 when it was first identified by Geuther as a product from the pyrolysis of ethyl acetoacetate (B1235776). clockss.orgtandfonline.com The initial uncertainty surrounding its exact structure was a subject of scientific debate until it was definitively established in 1924. tandfonline.com
Over the years, various methods for its synthesis have been developed. These include the treatment of ketene (B1206846) dimer with pyridine (B92270) or sodium phenoxide, the action of acetic anhydride (B1165640) on acetonedicarboxylic acid, and the removal of ethanol (B145695) from acetoacetic ester. orgsyn.org A notable method involves the self-condensation of ethyl acetoacetate when heated, followed by distillation under reduced pressure to yield DHA. orgsyn.org Another reported synthesis involves the reaction of diketene (B1670635), which is dimerized in the presence of a base. wikipedia.org
Initially recognized for its fungicidal and bactericidal properties, DHA and its sodium salt found applications as preservatives. chemicalbook.comwikipedia.org However, its significance in the research community has evolved considerably, with a primary focus now on its utility in synthetic organic chemistry.
Significance As a Versatile Synthon in Organic Synthesis
Tautomeric Equilibrium and Relative Stabilities of Isomeric Forms
This compound exists in a tautomeric equilibrium between a diketo form and an enol form. researchgate.netruc.dk This equilibrium is a dynamic process where protons shift, leading to distinct structural isomers with varying stabilities.
Catalyzed Dimerization of Diketene (B1670635)
The catalyzed dimerization of diketene is a foundational method for producing dehydroacetic acid (DHA), a closely related precursor to this compound. wikipedia.org Diketene, a reactive intermediate itself formed from the dimerization of ketene (B1206846), undergoes further base-catalyzed dimerization to yield DHA (3-Acetyl-2-hydroxy-6-methyl-4H-pyran-4-one). wikipedia.orgorgsyn.org Commonly employed organic bases for this transformation include pyridine (B92270), imidazole, and 1,4-diazabicyclo[2.2.2]octane (DABCO). wikipedia.org
The synthesis of dehydroacetic acid from diketene and acetic acid requires careful control of reaction conditions, particularly temperature, to ensure high purity of the final product. specialchem.com The resulting DHA is a pyrone derivative that can subsequently be reduced to the target saturated oxane-2,4-dione structure. researchgate.net
Table 1: Catalysts for Dimerization of Diketene to Dehydroacetic Acid
| Catalyst | Reference |
| Pyridine | orgsyn.org |
| Imidazole | wikipedia.org |
| DABCO | wikipedia.org |
| Sodium Phenoxide | orgsyn.org |
Self-Condensation Reactions of Acetyl Chloride
While less common, the self-condensation of acetyl chloride derivatives can conceptually lead to the formation of the pyran-2,4-dione skeleton. This approach would involve the generation of ketene or a related reactive species from acetyl chloride, which could then dimerize and cyclize. However, specific and efficient modern methodologies detailing the direct synthesis of this compound from the self-condensation of acetyl chloride are not prominently featured in recent literature, suggesting that other routes are generally preferred for their higher yields and selectivity.
Synthetic Routes from Acetoacetic Acid Derivatives
Derivatives of acetoacetic acid, particularly ethyl acetoacetate (B1235776), are versatile starting materials for the synthesis of this compound and its unsaturated precursor, dehydroacetic acid.
One established method involves the self-condensation of ethyl acetoacetate. orgsyn.org By heating freshly vacuum-distilled ethyl acetoacetate in the presence of a catalytic amount of sodium bicarbonate, a molecule of ethanol (B145695) is eliminated, leading to the formation of dehydroacetic acid. orgsyn.org The reaction proceeds through a series of condensation and cyclization steps. The crude product can be purified by distillation under reduced pressure followed by recrystallization from ethanol to yield a product with a melting point of 108°C. orgsyn.org
Another approach involves the acylation of unsubstituted 6-methylpyran-2,4-diones. This allows for the introduction of the acetyl group at the 3-position. researchgate.net The resulting 3-acyl-6-methyl-3,4-dihydro-2H-pyran-2,4-diones can then be subjected to reduction to yield the target saturated ring system. researchgate.net
The acetoacetic ester synthesis, a classical method in organic chemistry, provides a conceptual framework for building the carbon skeleton of the target molecule. This synthesis involves the alkylation of the α-carbon of ethyl acetoacetate, followed by hydrolysis and decarboxylation to produce ketones. tandfonline.comresearchgate.net While not a direct route to the cyclic dione (B5365651), the principles of enolate chemistry central to this synthesis are fundamental to the cyclization reactions that form the oxane ring.
Table 2: Synthesis of Dehydroacetic Acid from Ethyl Acetoacetate
| Reagents | Catalyst | Conditions | Yield | Reference |
| Ethyl Acetoacetate | Sodium Bicarbonate | Heating to 200-210°C | 53% | orgsyn.org |
Cyclization and Rearrangement Strategies
Cyclization and rearrangement reactions are key to forming the heterocyclic core of this compound. These strategies often start with acyclic precursors derived from acetoacetic acid or related compounds.
The synthesis of dehydroacetic acid from ethyl acetoacetate is a prime example of a cyclization strategy. orgsyn.org The initial condensation reactions form a linear intermediate that subsequently cyclizes to the pyran-4-one ring.
A crucial final step to arrive at this compound from its unsaturated precursor, dehydroacetic acid or a related 3-acyl-6-methyl-3,4-dihydro-2H-pyran-2,4-dione, is the reduction of the ring's double bond. Catalytic hydrogenation is an effective method for this transformation. For instance, the reduction of 3-acetyl-6-methyl-3,4-dihydro-2H-pyran-2,4-dione using hydrogen gas with a palladium on activated charcoal catalyst in acetic acid at room temperature yields the corresponding saturated 3-acetyl-6-methyldihydro-2H-pyran-2,4(3H)-dione. researchgate.net This demonstrates a viable pathway to the target molecule.
Other cyclization strategies can involve the acid-catalyzed cyclization of specifically substituted diethylenic-diacids, which can lead to the formation of δ-lactones, a structural motif present in the target compound. researchgate.net
Table 3: Reduction of a Dehydroacetic Acid Derivative
| Starting Material | Reagents/Catalyst | Solvent | Product | Reference |
| 3-acetyl-6-methyl-3,4-dihydro-2H-pyran-2,4-dione | H₂/Pd on activated charcoal | Acetic Acid | 3-acetyl-6-methyldihydro-2H-pyran-2,4(3H)-dione | researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 3 Acetyl 6 Methyloxane 2,4 Dione
Identification of Electrophilic and Nucleophilic Reaction Centers
The reactivity of 3-acetyl-6-methyloxane-2,4-dione is dictated by the distribution of electron density across its pyran ring and substituent groups. The molecule possesses several sites susceptible to attack by both electron-rich (nucleophiles) and electron-deficient (electrophiles) species.
Electrophilic Centers: The primary electrophilic centers are the carbon atoms that are part of a carbonyl group or are influenced by electron-withdrawing groups. researchgate.net These include:
C2 and C4: The carbonyl carbons of the pyran-2,4-dione ring are highly electrophilic due to the polarization of the carbon-oxygen double bond.
C6: This carbon is activated towards nucleophilic attack due to its position in a conjugated system. researchgate.net
C3a (Acetyl Carbonyl Carbon): The carbonyl carbon of the acetyl group at the C3 position is also a significant electrophilic site. researchgate.net
Nucleophilic Centers: The nucleophilic character in the molecule is found at positions with higher electron density:
C3 and C5: These carbon atoms of the pyran ring exhibit nucleophilic properties. researchgate.net
Enolic Hydroxyl Group: The hydroxyl group at C4 can act as a nucleophile, particularly in its deprotonated form.
The interplay of these reactive sites allows for a diverse range of reactions, as the molecule can react as an electrophile at several positions and as a nucleophile at others.
Ring Opening Reactions and Subsequent Cyclizations
A significant aspect of the chemistry of this compound involves reactions that lead to the opening of the pyran ring. clockss.org These reactions are typically initiated by the attack of a nucleophile at specific electrophilic centers in the ring. imist.ma The resulting open-chain intermediate can then undergo subsequent intramolecular reactions, often leading to the formation of new heterocyclic systems. clockss.org
Reactions Initiated at C2 and C6 Positions
Nucleophilic attack at the C2 (lactone carbonyl) and C6 positions is a common pathway for ring-opening. researchgate.netimist.ma The susceptibility of these sites to nucleophilic addition initiates a cascade of bond-breaking and bond-forming events. For instance, the reaction with secondary amines such as morpholine (B109124) and diethylamine (B46881) can lead to the formation of acetoacetamides through attack at the C2 position. researchgate.netacs.org
A study on the reaction with secondary amines demonstrated that pyrrolidine (B122466) preferentially attacks the C6 position, leading to ring opening and subsequent decarboxylation. researchgate.netacs.org This highlights the nuanced reactivity, where the nature of the nucleophile can influence the site of attack and the final products.
Table 1: Ring Opening Reactions with Secondary Amines
| Reactant | Nucleophile | Position of Attack | Outcome |
| This compound | Pyrrolidine | C6 | Ring opening and decarboxylation |
| This compound | Morpholine | C2 | Formation of acetoacetamides |
| This compound | Diethylamine | C2 | Formation of acetoacetamides |
Condensation Reaction Mechanisms
Condensation reactions are a cornerstone of the chemical transformations of this compound, providing pathways to a variety of important chemical structures. These reactions typically involve the acetyl group at the C3 position or the active methylene (B1212753) group.
Reactivity with Primary Amines (e.g., Schiff Base Formation)
The reaction of this compound with primary amines is a well-established method for the synthesis of Schiff bases. researchgate.net In this reaction, the nucleophilic primary amine attacks the electrophilic carbonyl carbon of the acetyl group at the C3 position. This is followed by the elimination of a water molecule to form a carbon-nitrogen double bond (imine). imist.ma These reactions have been successfully carried out with a range of primary aromatic and aliphatic amines. nih.gov For example, equimolar amounts of the compound with ammonia (B1221849) or alkylamines lead to the formation of (E)-enaminopyran-2,4-diones. nih.gov
Reactivity with Aldehydes (e.g., Knoevenagel Condensation to Chalcones)
This compound undergoes Knoevenagel condensation with various aldehydes, particularly aromatic aldehydes, to yield chalcone-like structures. researchgate.net This reaction involves the active methylene group of the acetyl substituent. In the presence of a base, a proton is abstracted from the methyl group of the acetyl moiety, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of an α,β-unsaturated ketone system, which is characteristic of chalcones. These chalcone (B49325) analogs of dehydroacetic acid are valuable intermediates for the synthesis of other complex molecules, such as 1,5-benzothiazepines. researchgate.net
Substitution Reactions
Substitution reactions on the this compound ring system typically occur at the nucleophilic C3 and C5 positions, as well as at the enolic hydroxyl group, without causing the pyran ring to open. imist.ma These reactions are crucial for the functionalization of the molecule.
A notable example is the bromination of the ring. Selective bromination can be achieved using N-bromosuccinimide (NBS) under various conditions to yield mono-, di-, and tri-brominated derivatives.
Furthermore, the hydroxyl group at the C4 position can act as a nucleophile in substitution reactions. For instance, it can be O-functionalized through Mitsunobu reactions, where it displaces a leaving group from an alcohol, or through oxa-Michael additions to activated alkenes and alkynes. beilstein-journals.orgresearchgate.net These methods provide efficient routes to a variety of 2-pyronyl ethers. beilstein-journals.org
Table 2: Examples of Substitution Reactions
| Reagent | Position of Substitution | Type of Substitution | Product |
| N-Bromosuccinimide (NBS) | C3, C5 | Electrophilic Aromatic Substitution | Brominated derivatives |
| Alcohols (with PPh₃, DIAD) | C4-OH | Mitsunobu Reaction | 2-Pyronyl ethers |
| Activated Alkenes/Alkynes | C4-OH | Oxa-Michael Addition | 2-Pyronyl ethers |
Regioselectivity of Halogenation (e.g., Bromination at C3 and C5)
The halogenation of this compound is governed by the electronic properties of its carbon framework. The molecule possesses two potentially reactive sites for halogenation at the alicyclic ring: the C3 and C5 positions. The C3 position is a methine carbon situated between three carbonyl groups (the ring ketones at C2 and C4, and the acetyl ketone). This unique positioning renders the C3 proton exceptionally acidic, leading to facile enolization.
Electrophilic halogenation, such as bromination, is expected to proceed preferentially at this electron-rich C3 position via the enol or enolate intermediate. This is a characteristic reaction of β-dicarbonyl and, by extension, β-triketone systems. In contrast, the C5 position is a standard methylene group within the oxane ring and lacks the enhanced acidity of the C3 position. Therefore, halogenation at C5 would be significantly less favorable under typical electrophilic conditions. While specific studies on the halogenation of this compound are not extensively detailed in the literature, the principles of enolate chemistry strongly support the regioselective substitution at the C3 position. The reaction conditions, such as the choice of solvent and base, can further influence the reaction rate and yield, but the inherent acidity of the C3 proton is the primary determinant of regioselectivity.
Table 1: Predicted Regioselectivity of Bromination
| Reactive Site | Position | Activating Groups | Predicted Outcome |
|---|---|---|---|
| Methine | C3 | C2-carbonyl, C4-carbonyl, Acetyl-carbonyl | Major Product : High propensity for electrophilic substitution. |
Alkylation Studies and Positional Specificity
Alkylation of this compound presents a classic case of positional and ambidentate reactivity. The synthesis of 3-acyl-6-methyltetrahydropyran-2,4-diones is achieved through the acylation of the corresponding unsubstituted parent compounds, indicating that the C3 position is the primary site for C-acylation and, by extension, C-alkylation. researchgate.net
The key intermediate in these reactions is the enolate formed by deprotonation of the highly acidic C3 proton. This enolate is an ambidentate nucleophile, with electron density on both the C3 carbon and the oxygen atoms of the adjacent carbonyls (O2 and O4). The competition between C-alkylation and O-alkylation is a well-known phenomenon in the chemistry of cyclic 1,3-diketones. researchgate.net
The regiochemical outcome is influenced by several factors:
The Alkylating Agent : Hard electrophiles (e.g., dimethyl sulfate) tend to favor O-alkylation, while softer electrophiles (e.g., allyl bromide) favor C-alkylation.
The Counter-ion : The nature of the metal cation in the enolate salt can influence the reaction site.
The Solvent : Polar aprotic solvents can solvate the cation, favoring O-alkylation, whereas polar protic solvents can hydrogen-bond with the oxygen atoms, favoring C-alkylation.
Given that C-acylation is a documented synthetic route to this class of compounds, conditions favoring C-alkylation are clearly effective. researchgate.net This typically involves using a soft electrophile and conditions that promote the nucleophilicity of the C3 carbon.
Redox Chemistry: Reduction and Oxidation Pathways
The redox chemistry of this compound is characterized by the susceptibility of its carbonyl groups and saturated ring to various reagents.
Reduction: The parent unsaturated compound, 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione (Dehydroacetic acid), can be reduced to this compound (referred to as 3-acetyl-6-methyldihydro-2H-pyran-2,4(3H)-dione in some literature) via catalytic hydrogenation, for example, using hydrogen gas with a palladium on carbon catalyst (H₂/Pd) in acetic acid. researchgate.net
Once formed, the saturated oxane derivative itself can undergo further reduction.
Selective Carbonyl Reduction : The acetyl group at C3 can be selectively reduced to an ethyl group through ionic hydrogenation or further catalytic hydrogenation. researchgate.net For instance, reaction with triethylsilane and an acid can achieve this transformation.
Ring and Carbonyl Reduction : Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are expected to reduce all three carbonyl groups to their corresponding secondary alcohols. Sodium borohydride (B1222165) (NaBH₄) would also reduce the ketone groups, potentially with some selectivity between the ring and side-chain carbonyls depending on steric hindrance. mdpi.com
Oxidation: The oxidation of this compound can lead to several products depending on the strength of the oxidizing agent.
Ring Cleavage : Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide are likely to cause oxidative cleavage of the oxane ring, leading to the formation of dicarboxylic acids or other degradation products.
Side-Chain Oxidation : Milder oxidation could potentially target the acetyl group, although the stability of the tri-carbonyl system makes this challenging without affecting the ring.
Table 2: Summary of Redox Reactions
| Reaction Type | Reagent Example | Substrate Moiety | Product Type | Citation |
|---|---|---|---|---|
| Reduction | H₂/Pd | C=C bond (of precursor) | Saturated Oxane Ring | researchgate.net |
| Reduction | Catalytic Hydrogenation | 3-Acetyl group | 3-Ethyl group | researchgate.net |
| Reduction | LiAlH₄ | All C=O groups | Alcohols |
Carbon-Carbon Bond Cleavage Mechanisms
The structure of this compound contains several carbon-carbon single bonds, but the most susceptible to cleavage is the bond between the C3 carbon and the acetyl group's carbonyl carbon. This is due to its position within a β-triketone system.
Under basic hydrolytic conditions, the compound can undergo a retro-Claisen condensation reaction. This mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on one of the ring carbonyls (e.g., C4), followed by the cleavage of the C3-C(acetyl) bond. The resulting C3 carbanion is stabilized by the remaining C2 carbonyl group. Subsequent protonation would yield 6-methyloxane-2,4-dione (B3057865) and acetic acid.
The cleavage of C-C bonds in unstrained cyclic ketones is generally challenging and often requires transition metal catalysis or radical-mediated pathways. dtu.dknih.govrsc.org In the absence of such specific reagents, the retro-Claisen type cleavage represents the most chemically plausible non-photochemical C-C bond fragmentation pathway for this molecule.
Photochemical Transformations and Degradation Mechanisms
The photochemical behavior of this compound is dictated by its three carbonyl groups, which can absorb UV light and initiate subsequent reactions.
While the saturated oxane ring itself lacks a C=C double bond, the molecule can exist in equilibrium with its enol tautomers. The enol form contains a C=C double bond conjugated with a carbonyl group, creating an enone-like system. Photochemical excitation of this enone moiety could, in principle, lead to intermolecular [2+2] cycloaddition reactions to form a cyclobutane-containing dimer. organicreactions.orgwikipedia.org This reaction typically proceeds from the triplet excited state of the enone, which adds to a ground-state alkene (or another enone molecule). wikipedia.orgillinois.edu However, for acyclic or non-rigid enones, this process often competes with energy-wasting cis-trans isomerization. nih.gov The efficiency of cyclodimerization would depend on the concentration of the enol tautomer at equilibrium and its excited-state lifetime.
A more probable photochemical pathway for this compound is the Norrish Type I reaction, which involves the homolytic cleavage (α-cleavage) of a carbon-carbon bond adjacent to a carbonyl group upon photoexcitation. wikipedia.orgchemistnotes.com The molecule has multiple sites where this can occur.
Cleavage of the Acetyl Group : Excitation of the acetyl carbonyl can lead to the cleavage of the C3-C(acetyl) bond, generating a stable acetyl radical and a C3-centered radical on the oxane ring.
Ring Cleavage : Excitation of the ring carbonyls (C2 or C4) can initiate α-cleavage of the ring's C-C bonds. For example, cleavage of the C2-C3 bond or the C3-C4 bond would result in the formation of a diradical intermediate. youtube.comyoutube.com
These initially formed radical species can then undergo several secondary reactions:
Decarbonylation : The acyl radicals formed can lose a molecule of carbon monoxide (CO).
Recombination : The radical fragments can recombine to reform the starting material or form new products.
Disproportionation : Hydrogen atom transfer between radicals can lead to the formation of an alkene and an alkane.
Intramolecular Rearrangement : The diradicals formed from ring cleavage can undergo cyclization to form new ring systems or other rearrangements.
The specific products formed would depend on the stability of the various radical intermediates and the reaction conditions. wikipedia.org
Table 3: Potential Photochemical Pathways
| Pathway | Reactive Moiety | Key Intermediate | Potential Outcome | Citation |
|---|---|---|---|---|
| [2+2] Cyclodimerization | Enol tautomer (Enone) | Triplet exciplex, Diradical | Cyclobutane dimer | organicreactions.orgwikipedia.org |
| Norrish Type I | Acetyl Carbonyl | Acetyl radical + Ring radical | Decarbonylation, Recombination | wikipedia.orgnih.gov |
Derivatization and Synthetic Applications in Organic Chemistry
Synthesis of Heterocyclic Scaffolds Utilizing 3-Acetyl-6-methyloxane-2,4-dione as a Precursorclockss.orgclockss.orgresearchgate.netresearchgate.net
The inherent reactivity of this compound has been extensively leveraged to produce a multitude of heterocyclic scaffolds. clockss.orgresearchgate.net Both the acetyl side chain and the pyranone ring can participate in cyclization reactions, either by retaining the original pyrone moiety or by undergoing ring transformation to yield different heterocyclic cores. clockss.org A variety of chemical reactions involving DHA have been developed that are instrumental in the synthesis of important heterocycles such as pyranopyrazoles, substituted pyrones, pyrimidines, pyrazoles, thiazoles, and pyridazines. researchgate.net
The pyranone core of this compound can be modified or used as a foundation to build more complex fused systems. For instance, the condensation of DHA with polyfluoroalkyl-containing ethyl esters in the presence of a strong base like lithium hydride yields fluorine-containing 3-acetoacetyl-4-hydroxy-6-methylpyrones. These intermediates can then undergo acid-catalyzed cyclization to form 2-polyfluoroalkyl-7-methylpyrano[4,3-b]pyran-4,5-diones, a class of pyrano-fused systems. rsc.org
Furthermore, reactions targeting the modification of the pyranone ring and its substituents are common. These include electrophilic substitution reactions such as bromination and acylation at the C3 and C5 positions of the pyrone ring. mdpi.com The deacetylation of DHA leads to triacetic acid lactone, which can be further derivatized. For example, its condensation with N-(4-aryloxybut-2-ynyl)-N-methylamine initiates a cascade of reactions including a clockss.orgresearchgate.net sigmatropic rearrangement and an oxaza-Cope rearrangement to ultimately produce substituted pyrrolopyranones. researchgate.net Another synthetic route involves the conjugate addition of isocyanide to the enol form of DHA, which leads to the formation of substituted furopyranone derivatives. researchgate.net
Table 1: Synthesis of Pyrano-Fused Systems from this compound
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| This compound | 1. RFCO2Et, LiH, THF2. H2SO4 | 2-Polyfluoroalkyl-7-methylpyrano[4,3-b]pyran-4,5-diones | rsc.org |
| Triacetic acid lactone (from DHA) | N-(4-aryloxybut-2-ynyl)-N-methylamine | Substituted Pyrrolopyranones | researchgate.net |
The dicarbonyl nature of this compound and its ring-opened derivatives makes it an ideal precursor for the synthesis of various diazoles and diazines.
Pyrazoles: The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. youtube.comnih.gov this compound serves as a synthon for this purpose. The reaction proceeds through the formation of an imine with one nitrogen of the hydrazine, followed by an intramolecular condensation and dehydration to form the aromatic pyrazole (B372694) ring. youtube.com This method has been used to generate a variety of substituted pyrazoles and fused pyranopyrazoles from DHA. researchgate.net
Pyridazines: Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. wikipedia.org Their synthesis often involves the condensation of 1,4-dicarbonyl compounds with hydrazines. The pyrone ring of DHA can be cleaved under certain conditions to generate a 1,3,5-triketone system, which can then react with hydrazine to form pyridazine (B1198779) derivatives.
Pyrimidines: The synthesis of pyrimidines can be achieved by reacting 1,3-dicarbonyl compounds with reagents containing an N-C-N fragment, such as urea (B33335) or amidines. youtube.comyoutube.comyoutube.com The reaction of this compound with these reagents, often under basic or acidic conditions, leads to the formation of the pyrimidine (B1678525) ring through a sequence of condensation and cyclization reactions. This approach has been noted as a viable route for producing substituted pyrimidines from DHA. researchgate.net
The versatility of this compound extends to the synthesis of sulfur-containing heterocycles like thiazoles and thiazines.
Thiazoles: A common method for thiazole (B1198619) synthesis is the Hantzsch synthesis, which involves the reaction of a thioamide with an α-halocarbonyl compound. youtube.com Derivatives of DHA, such as its 3-bromoacetyl derivative, can serve as the α-halocarbonyl component. For example, 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, synthesized by the bromination of DHA, reacts with binucleophilic amines and thiourea (B124793) to yield novel heterocyclic products, including thiazoles. researchgate.net Another route involves the reaction of DHA with thiosemicarbazide, which can lead to the formation of 1-[5-hydroxy-3-methyl-1-(2-thiazolyl)-4-pyrazolyl]-1,3-butanediones, incorporating both a pyrazole and a thiazole ring. researchgate.net
Thiazine Ring Systems: Thiazines are six-membered rings containing one sulfur and one nitrogen atom. The reaction of DHA derivatives with appropriate sulfur and nitrogen-containing reagents can lead to these systems. For instance, the reaction of 3-(bromoacetyl)coumarins (which can be conceptually related to activated DHA derivatives) with potassium salts of dithioformates can lead to intermediates that cyclize into thiazinane structures. researchgate.net
While this compound is not a direct precursor in the most common pathways to spirooxindoles, it serves as a crucial starting material for creating key intermediates. nih.govresearchgate.net Spirooxindoles are complex, three-dimensional structures with significant biological activity. mdpi.comnih.gov A powerful method for their synthesis is the [3+2] cycloaddition reaction of an azomethine ylide with a dipolarophile. researchgate.net
In this context, chalcone (B49325) derivatives of DHA are synthesized first. These DHA-based chalcones then act as the dipolarophile in a one-pot, three-component reaction with isatin (B1672199) and an amino acid (like sarcosine (B1681465) or L-proline). This reaction generates an azomethine ylide in situ, which then undergoes a 1,3-dipolar cycloaddition with the chalcone to furnish structurally complex spirooxindole-grafted pyrrolidine (B122466) moieties. nih.govresearchgate.net
Table 2: Synthesis of Spirooxindole-Grafted Pyrrolidines via DHA-derived Chalcones
| Step | Description | Reactants | Product | Reference |
|---|---|---|---|---|
| 1 | Synthesis of Chalcone | This compound, Aromatic aldehyde | DHA-based chalcone | nih.govresearchgate.net |
This compound is structurally a cyclic β-polyketone derivative, specifically a triketide. mdpi.com The pyrone ring can undergo cleavage reactions to yield linear β-polyketone structures. These reactions often involve nucleophilic attack at the carbonyl carbons of the pyranone ring. For example, hydrolysis or alcoholysis under certain conditions can open the lactone ring. acs.org
These resulting linear poly-β-dicarbonyl compounds are valuable synthetic intermediates themselves. Their multiple carbonyl groups can be selectively manipulated or can participate in further cyclization reactions to form a variety of other carbo- and heterocyclic systems. The classical synthesis of 1,3-diketones often involves Claisen condensation, a reaction central to polyketide biosynthesis, highlighting the connection between DHA and these fundamental building blocks. nih.gov
Coordination Chemistry: Metal Complexes of this compound
This compound and its derivatives are effective chelating agents for a variety of metal ions. chemicalbook.comwisdomlib.org The molecule typically acts as a bidentate ligand, coordinating to a metal center through the oxygen atoms of the 4-hydroxy (or enolic) group and the acetyl carbonyl group. rjpbcs.com This forms a stable six-membered chelate ring.
A range of transition metal complexes involving DHA have been synthesized and characterized. For instance, complexes with Mn(II), Fe(III), Co(II), Ni(II), and Cu(II) have been prepared using a chalcone ligand derived from DHA and indole-2-carboxaldehyde. rjpbcs.com In these complexes, the ligand coordinates through the acetyl and phenolic oxygen atoms. rjpbcs.com Similarly, hydrazone derivatives of DHA have been used to synthesize complexes with Co(II), Ni(II), Cu(II), Zn(II), Pb(II), and Cd(II). nih.gov The study of these metal complexes is driven by their potential applications in various fields, including their interesting biological activities. chemicalbook.comnih.gov
Table 3: Examples of Metal Complexes with Ligands Derived from this compound
| Metal Ion | Ligand Type | Coordination Mode | Reference |
|---|---|---|---|
| Mn(II), Co(II), Ni(II), Cu(II), Fe(III) | Chalcone derivative of DHA | Bidentate (O,O) | rjpbcs.com |
| Co(II), Ni(II), Cu(II), Zn(II), Pb(II), Cd(II) | Hydrazone derivative of DHA | Bidentate (N,O) or other | nih.gov |
Synthesis and Structural Characterization of Metal Chelates
The synthesis of metal chelates involving this compound typically proceeds through the formation of a Schiff base derivative. Schiff bases, formed by the condensation of the acetyl group's carbonyl with a primary amine, create multidentate ligands capable of coordinating with various metal ions.
A common synthetic route involves the reaction of Schiff bases derived from this compound and an amine, such as o-chloroaniline, with metal chlorides in an alcoholic solution. researchgate.net The resulting solid complexes of metals like Copper (Cu(II)), Nickel (Ni(II)), Cobalt (Co(II)), Manganese (Mn(II)), and Iron (Fe(III)) can then be isolated. researchgate.net
The structures of these metal complexes are elucidated using several analytical techniques:
Elemental Analysis: This technique is used to determine the empirical formula of the complexes, confirming the stoichiometry of the metal, ligand, and any counter-ions or coordinated water molecules. researchgate.net
Molar Conductance Measurements: These measurements, typically taken in a solvent like DMF, indicate the electrolytic nature of the complexes. jcsp.org.pk Low conductivity values suggest non-electrolyte complexes, where the anions are part of the coordination sphere. jcsp.org.pk
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination sites of the ligand. The coordination of the Schiff base ligand to the metal ion is confirmed by shifts in the characteristic vibrational frequencies. For instance, a downward shift in the azomethine ν(C=N) stretching frequency and an upward shift in the enolic ν(C-O) frequency indicate the participation of the azomethine nitrogen and enolic oxygen in chelation. researchgate.net The presence of new, non-ligand bands in the far-IR region can be assigned to metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) vibrations, providing direct evidence of coordination. researchgate.netnih.gov
Table 1: Key IR Spectral Changes Upon Chelation of Dehydroacetic Acid-Derived Schiff Bases
| Vibrational Mode | Typical Frequency (Ligand) (cm⁻¹) | Observation in Complex | Implication |
|---|---|---|---|
| ν(C=N) (azomethine) | ~1615 | Shifts to lower frequency (by 15-20 cm⁻¹) | Coordination via azomethine nitrogen researchgate.net |
| ν(C-O) (enolic) | Variable | Shifts to higher frequency (by 20-30 cm⁻¹) | Coordination via enolic oxygen researchgate.net |
| ν(M-O) | Not Present | Appears in the 527-648 cm⁻¹ region | Formation of Metal-Oxygen bond researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectra are used to characterize the ligand structure, confirming the formation of the Schiff base before complexation. researchgate.net
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive information about the molecular structure, including bond lengths, bond angles, and the precise coordination geometry around the central metal ion. nih.gov
Spectroscopic and Magnetic Properties of Metal Complexes
The electronic and magnetic properties of the metal complexes provide insight into their geometry and the nature of the metal-ligand bonding.
Spectroscopic Properties: Electronic absorption spectra (UV-Vis) are used to study the d-d electronic transitions of the metal ions within the complex. The position and number of these absorption bands are characteristic of the coordination geometry. For complexes derived from this compound Schiff bases, analysis of the ligand field parameters (such as 10Dq) from the electronic spectra has suggested octahedral geometries for Cu(II), Ni(II), Co(II), Mn(II), and Fe(III) ions. researchgate.net For example, Co(II) complexes consistent with an octahedral geometry typically show three distinct bands in the visible region corresponding to the transitions from the ⁴T₁g(F) ground state to the ⁴T₂g(F), ⁴A₂g(F), and ⁴T₁g(P) excited states. researchgate.netmdpi.com Similarly, a distorted octahedral geometry for a Cu(II) complex is often indicated by a broad absorption band in the visible spectrum. mdpi.com
Magnetic Properties: Magnetic susceptibility measurements at room temperature are used to determine the effective magnetic moment (μ_eff) of the complexes. This value helps to establish the oxidation state and spin state of the central metal ion, which in turn supports a proposed geometry. For instance, Mn(II) complexes with magnetic moments around 5.62 B.M. are indicative of a high-spin d⁵ configuration in an octahedral environment. researchgate.net Co(II) complexes with magnetic moments in the range of 4.30–4.70 B.M. suggest a high-spin state with three unpaired electrons, consistent with an octahedral arrangement. researchgate.net
Table 2: Magnetic Properties and Inferred Geometries of Metal Complexes
| Metal Ion | Typical Magnetic Moment (μ_eff) in B.M. | Inferred Geometry | Reference |
|---|---|---|---|
| Mn(II) | ~5.62 | High-spin Octahedral | researchgate.net |
| Co(II) | 4.30 - 4.70 | High-spin Octahedral | researchgate.net |
| Fe(III) | ~5.62 | High-spin Octahedral | researchgate.net |
| Cu(II) | ~1.95 | Distorted Octahedral | mdpi.com |
The combination of spectroscopic and magnetic data strongly supports the formation of stable, typically octahedral, chelate structures when this compound derivatives act as ligands. researchgate.net
Multicomponent Reaction (MCR) Strategies Employing this compound
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.netmdpi.com As a versatile 1,3-dicarbonyl compound, this compound (dehydroacetic acid) is a valuable precursor in MCRs for the synthesis of diverse heterocyclic scaffolds. nih.gov
One notable strategy involves using the enol form of the compound, 4-hydroxy-6-methyl-2-pyrone, in domino pseudo-multicomponent reactions. For example, it can react with an aldehyde in a Knoevenagel condensation, which is then followed by a Michael-type addition with a second equivalent of a nucleophile. This approach has been used to synthesize complex fused heterocyclic systems like 10-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-methyl-1H,10H-pyrano[4,3-b]chromen-1-ones. nih.gov
Furthermore, this compound is a suitable candidate for well-known MCRs that traditionally employ 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or dimedone. mdpi.comscielo.br These reactions include:
Hantzsch Dihydropyridine Synthesis: In a four-component variation, this compound could react with an aldehyde, a primary amine, and another active methylene (B1212753) compound (like barbituric acid) to generate highly substituted pyrido[2,3-d]pyrimidine (B1209978) derivatives. scielo.br
Biginelli-type Reactions: This reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea. mdpi.com The structural features of this compound allow it to act as the β-dicarbonyl component, enabling the synthesis of complex dihydropyrimidinone-fused heterocycles. scielo.br
The use of this compound in MCRs provides a rapid and atom-economical pathway to generate libraries of structurally complex and diverse organic molecules, which is a significant advantage in medicinal chemistry and materials science. mdpi.com
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomerism and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Acetyl-6-methyloxane-2,4-dione in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the investigation of its complex structural features.
A key aspect of this compound's chemistry is its potential to exist in multiple tautomeric forms, primarily a keto-enol equilibrium. encyclopedia.pub NMR spectroscopy is a reliable method for exploring these equilibria. jst-ud.vn The technique is considered "slow," meaning that if the interconversion between tautomers is slow, separate resonance signals for each form can be observed. encyclopedia.pub For this compound, the equilibrium would involve the dione (B5365651) and acetyl moieties, leading to distinct enolic forms. The relative integration of signals in the ¹H NMR spectrum can be used to determine the population distribution of these tautomers in a given solvent.
Furthermore, NMR is used for conformational analysis of the six-membered oxane ring. The coupling constants between protons on the ring, observable in the ¹H NMR spectrum, provide insight into their dihedral angles and thus the preferred conformation (e.g., chair, boat, or twist-boat). Methods like 1D Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximity of protons, further defining the molecule's three-dimensional structure in solution. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated chemical shift ranges. Actual values may vary based on solvent and specific tautomeric form.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Oxane Ring CH₂ | 1.5 - 2.5 | 20 - 40 | Chemical shift depends on proximity to oxygen and carbonyl groups. |
| Oxane Ring CH | 3.5 - 4.5 | 60 - 80 | The proton and carbon attached to the ring oxygen will be downfield. |
| Ring Methyl (CH₃) | 1.2 - 1.5 | 15 - 25 | |
| Acetyl Methyl (CH₃) | 2.1 - 2.6 | 25 - 35 | Typical range for a methyl ketone. oregonstate.edu |
| Acetyl Carbonyl (C=O) | N/A | 190 - 205 | |
| Ring Carbonyls (C=O) | N/A | 160 - 180 | |
| Enolic Hydroxyl (OH) | 10 - 15 | N/A | Signal is often broad and its position is highly dependent on solvent and concentration. |
The study of tautomerism can be further refined using the technique of isotopic perturbation on ¹³C NMR chemical shifts. This method is particularly useful when proton exchange is fast on the NMR timescale, leading to averaged signals that complicate the analysis.
The method involves the strategic replacement of a proton with its isotope, deuterium (B1214612) (D). In the case of this compound, deuteration of the enolic proton (by adding D₂O, for example) can help distinguish between tautomers. nih.gov The presence of deuterium causes a small change in the chemical shift of the adjacent carbon atom, known as a β-isotope effect. nih.gov If the system exists as a rapidly equilibrating mixture of tautomers, the single ¹³C signal for a carbon near the site of deuteration will split into multiple peaks corresponding to the different isotopomers. The analysis of this splitting pattern provides definitive evidence of the tautomeric equilibrium and can be used to determine the predominant form. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound and probing its bonding characteristics. These two techniques are complementary; a molecular vibration may be active in one and inactive in the other based on the selection rules. libretexts.org IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability. libretexts.org
For this compound, key vibrational modes include:
C=O Stretching: The molecule contains multiple carbonyl groups (two in the oxane ring and one in the acetyl group). These will give rise to strong, characteristic absorption bands in the IR spectrum, typically in the range of 1650-1750 cm⁻¹. The exact frequencies can provide clues about the electronic environment and whether the carbonyl is part of a conjugated enol system.
C-O Stretching: The ether linkage (C-O-C) within the oxane ring and the C-O bonds of the ester/lactone functionalities will produce signals in the fingerprint region of the IR spectrum, generally between 1000-1300 cm⁻¹.
O-H Stretching: If the compound exists in an enolic tautomeric form, a broad O-H stretching band would be expected in the IR spectrum, typically around 3200-3600 cm⁻¹. The broadness is indicative of hydrogen bonding.
C-H Stretching: Vibrations from the methyl and methylene (B1212753) groups will appear in the 2850-3000 cm⁻¹ region. scifiniti.com
Raman spectroscopy is particularly useful for observing symmetric vibrations and C=C bonds, which may be weak in the IR spectrum. The C=C bond of the enol tautomer would be expected to show a distinct Raman signal.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Primary Detection Method |
| Carbonyl (C=O) | Stretch | 1650 - 1750 | IR (Strong) |
| Alkane (C-H) | Stretch | 2850 - 3000 | IR, Raman |
| Ether (C-O-C) | Stretch | 1000 - 1300 | IR (Strong) |
| Enol (C=C) | Stretch | 1600 - 1680 | Raman (Often Stronger) |
| Enol (O-H) | Stretch | 3200 - 3600 (Broad) | IR |
Mass Spectrometry in Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound. In MS, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured. This provides the exact molecular weight, which is a critical piece of data for confirming the chemical formula.
Beyond simple identification, MS is invaluable for monitoring the progress of the synthesis of this compound. By taking small aliquots from a reaction mixture over time, MS can track the disappearance of reactants and the appearance of the desired product, allowing for reaction optimization. The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint. Analysis of these fragments can help confirm the connectivity of atoms within the molecule, as specific fragmentation pathways are characteristic of certain structural motifs, such as the loss of an acetyl group or cleavage of the oxane ring. iosrjournals.org
To analyze complex mixtures, mass spectrometry is often coupled with a chromatographic separation technique, a process known as hyphenation. springernature.comjetir.org These hyphenated techniques are essential for isolating this compound from starting materials, byproducts, and impurities before MS analysis. ajrconline.org
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable if this compound is sufficiently volatile and thermally stable. ajrconline.org The sample is vaporized and separated on a GC column before entering the mass spectrometer. jetir.org GC-MS provides high-resolution separation and generates clean mass spectra for component identification. iosrjournals.org
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC/MS): For compounds that are not suitable for GC (e.g., due to low volatility or thermal instability), LC-MS is the method of choice. nih.gov The compound is separated via liquid chromatography and then introduced into the mass spectrometer. UHPLC/MS is a more advanced version that uses smaller column particles to achieve faster analysis times and higher separation efficiency. These techniques are highly sensitive and are widely used in pharmaceutical and metabolomic analyses. nih.govresearchgate.net
X-ray Crystallography for Definitive Structural Elucidation
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a compound in the solid state. This technique can be applied to this compound if a suitable single crystal can be grown. The analysis of how the crystal diffracts X-rays allows for the calculation of the exact positions of each atom in the crystal lattice.
The data obtained provides unambiguous information on:
Molecular Connectivity: Confirming the atomic structure.
Tautomeric Form: Identifying which tautomer (keto or a specific enol form) is present in the solid state.
Conformation: Revealing the exact conformation of the oxane ring and the orientation of the acetyl substituent.
Bond Lengths and Angles: Providing precise measurements of all geometric parameters.
Intermolecular Interactions: Showing how molecules are arranged in the crystal lattice, including details of hydrogen bonding and other non-covalent interactions.
For the closely related analog, 3-acetyl-6-methyl-2H-pyran-2,4-(3H)-dione, X-ray crystallography revealed a monoclinic crystal system with specific lattice parameters (a = 4.429 Å, b = 18.726 Å, c = 9.588 Å, β = 102.63°). ciac.jl.cn A similar analysis for this compound would provide an equivalent level of definitive structural detail for its solid form.
Thermal Analysis Techniques (e.g., TGA, DSC) for Stability and Decomposition Pathways
Thermal analysis techniques are used to study the physical and chemical properties of this compound as a function of temperature. These methods are crucial for understanding the compound's thermal stability, which is important for storage and handling.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time. A TGA thermogram for this compound would show the temperature at which the compound begins to decompose, indicated by a loss of mass. The profile of the mass loss can also provide information about the decomposition pathway.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC scan can identify the melting point of the compound (seen as an endothermic peak), any phase transitions, and the heat associated with its decomposition (often an exothermic event). This information provides a comprehensive profile of the thermal behavior and stability of the material.
Advanced Chromatographic Methods (e.g., HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of chemical compounds and for monitoring the progress of chemical reactions. moravek.comchromtech.com Its high resolution and sensitivity make it ideal for separating a target compound from impurities and byproducts. chromtech.com
Purity Assessment:
For a compound such as this compound, a reversed-phase HPLC method would likely be the primary choice for purity determination. nih.gov This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com
The principle of purity assessment via HPLC lies in its ability to separate components of a mixture based on their differential partitioning between the mobile and stationary phases. chromtech.com The primary compound, this compound, should ideally elute as a single, sharp, and well-resolved peak. Any other peaks in the chromatogram would indicate the presence of impurities, which could be starting materials, reagents, byproducts, or degradation products. moravek.com
Detection is commonly achieved using a UV detector, as the dione functional groups are expected to possess a chromophore that absorbs UV light. libretexts.org A photodiode array (PDA) detector can provide spectral information for each peak, which aids in peak identification and purity assessment. chromatographyonline.com The percentage purity is often calculated based on the relative peak areas, assuming that the main compound and its impurities have similar response factors at the chosen wavelength. researchgate.net For more accurate quantification, a reference standard of this compound would be used to create a calibration curve.
Hypothetical HPLC Purity Data for this compound
| Retention Time (min) | Peak Area | % Area | Identification |
| 2.54 | 15,234 | 0.45 | Impurity A (Starting Material) |
| 4.88 | 3,356,789 | 99.12 | This compound |
| 6.12 | 14,567 | 0.43 | Impurity B (Byproduct) |
Reaction Monitoring:
HPLC is also a powerful tool for real-time or near real-time monitoring of the synthesis of this compound. chromatographyonline.com By taking aliquots from the reaction mixture at various time intervals and injecting them into the HPLC system, chemists can track the consumption of reactants and the formation of the product. bridgewater.edu
This approach provides valuable kinetic data and helps in optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize impurity formation. bridgewater.edu The development of Ultra-High-Performance Liquid Chromatography (UHPLC) has significantly reduced analysis times, making it possible to monitor even fast reactions with cycle times of less than two minutes. chromatographyonline.com
Application of Chemometrics in Spectroscopic Data Interpretation
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Vis spectroscopy generate vast amounts of data. When analyzing multiple samples or monitoring a process over time, the subtle changes in these complex datasets can be difficult to interpret manually. researchgate.net Chemometrics, the application of multivariate statistics to chemical data, provides powerful tools to extract meaningful information from such complex datasets. researchgate.netjeol.com
For the analysis of this compound, chemometrics can be applied to spectroscopic data for several purposes:
Process Analytical Technology (PAT): In a manufacturing setting, spectroscopic probes can be used to monitor the synthesis of this compound in real-time. Chemometric models, such as Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression, can be built to correlate spectral changes with critical process parameters like concentration, purity, and reaction endpoint. slideshare.net
Structural Elucidation and Verification: While individual spectra (NMR, MS, IR) are used for primary structure elucidation, chemometrics can aid in analyzing datasets from multiple experiments. ethernet.edu.etdoi.org For instance, PCA can be applied to a set of NMR spectra of different batches of this compound to identify batch-to-batch variations or detect the presence of subtle structural modifications. nih.gov
Data Fusion: Chemometrics allows for the combination of data from different analytical techniques (e.g., fusing UV-Vis and IR data) to build more robust and predictive models. dntb.gov.uamdpi.com This can lead to a more comprehensive understanding of the chemical system.
A common chemometric approach involves creating a data matrix where each row represents a sample (e.g., a reaction aliquot at a specific time) and each column represents a variable (e.g., absorbance at a specific wavelength or chemical shift). PCA can then be used to reduce the dimensionality of this data, identifying the principal components that describe the most significant sources of variation in the dataset.
Hypothetical Spectroscopic Data Matrix for Chemometric Analysis
| Sample (Time Point) | Wavelength 1 Abs. | Wavelength 2 Abs. | ... | Wavelength n Abs. |
| T=0 min | 0.012 | 0.015 | ... | 0.005 |
| T=15 min | 0.256 | 0.289 | ... | 0.054 |
| T=30 min | 0.489 | 0.532 | ... | 0.103 |
| T=60 min | 0.854 | 0.911 | ... | 0.188 |
| T=120 min | 0.956 | 0.989 | ... | 0.201 |
By applying chemometric tools to spectroscopic data, a deeper and more quantitative understanding of this compound, its synthesis, and its purity can be achieved, moving beyond simple visual inspection of spectra.
Environmental Transformations and Degradation Pathways of 3 Acetyl 6 Methyloxane 2,4 Dione
Mechanisms of Biodegradation in Aquatic and Soil Environments
The biodegradation of 3-Acetyl-6-methyloxane-2,4-dione in aquatic and soil environments is a critical pathway for its removal. Microorganisms in these environments can utilize the compound as a source of carbon and energy, leading to its breakdown into simpler, less harmful substances. The efficiency of this biodegradation is influenced by factors such as the microbial population present, temperature, pH, and the availability of other nutrients.
While specific studies on the biodegradation of this compound are not extensively detailed in the provided search results, the general principles of biodegradation of organic compounds suggest that the ester and ketone functionalities within the molecule would be susceptible to microbial enzymatic attack. This could involve hydrolysis of the ester linkage and oxidation or reduction of the ketone groups, initiating the breakdown of the ring structure.
To systematically assess the potential for biodegradation, standardized tests such as those outlined in the OECD Guidelines for the Testing of Chemicals are employed. oecd.orgoecd.org These tests for "Ready Biodegradability" are stringent screening methods conducted under aerobic conditions in an aqueous medium. oecd.orgcefic-lri.org A high concentration of the test substance is inoculated with a small amount of microorganisms, typically from domestic sewage or activated sludge. oecd.orgcefic-lri.org Degradation is measured by monitoring parameters like Dissolved Organic Carbon (DOC) removal, Biochemical Oxygen Demand (BOD), or carbon dioxide (CO2) production. oecd.org
For a substance to be classified as "readily biodegradable," it must achieve specific pass levels within a 28-day period, typically 70% removal of DOC or 60% of the theoretical maximum CO2 production or oxygen consumption, within a 10-day window. oecd.org There are several methods for assessing ready biodegradability, including the DOC Die-Away test, the CO2 Evolution Test (Modified Sturm Test), and the Closed Bottle Test. oecd.orgoecd.org
Specific data from OECD 301 tests for this compound were not found in the search results. However, the structural analogue dehydroacetic acid (3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione) has been noted for its use as a fungicide and bactericide, suggesting some level of biological activity that might influence its biodegradability. nih.gov The lack of specific ready biodegradability data for this compound highlights a gap in the current understanding of its environmental persistence.
| OECD Ready Biodegradability Test Guidelines | |
| Test Guideline | Description |
| OECD 301 | A set of six methods for screening chemicals for ready biodegradability in an aerobic aqueous medium. oecd.orgoecd.org |
| Pass Levels | 70% DOC removal or 60% ThOD/ThCO2 production within a 10-day window in a 28-day test. oecd.org |
| Inoculum | Microorganisms from sources like domestic sewage or activated sludge. oecd.orgcefic-lri.org |
Atmospheric Degradation Processes
Once released into the atmosphere, this compound can undergo degradation through various chemical reactions, primarily with photochemically produced reactive species.
The primary degradation pathway for many organic compounds in the troposphere is their reaction with hydroxyl radicals (•OH). These highly reactive species are formed through the photolysis of ozone and subsequent reaction with water vapor. While specific kinetic data for the reaction of this compound with hydroxyl radicals were not available in the provided search results, it is expected that the C-H bonds and any double bonds present in the molecule would be susceptible to attack by •OH radicals. This would initiate a series of oxidation reactions, leading to the breakdown of the parent molecule into smaller, more oxidized fragments and ultimately to carbon dioxide and water.
Reactions with ozone (O3) can also contribute to the atmospheric degradation of certain organic compounds, particularly those containing carbon-carbon double bonds. Given the oxane structure of this compound, which is a saturated ring, the potential for direct reaction with ozone is likely to be low unless there are unsaturated functionalities not immediately apparent from the name. However, if the compound exists in equilibrium with a tautomeric form containing a double bond, ozonolysis could become a more relevant degradation pathway.
Hydrolytic Stability and Pathways in Aqueous Media
Hydrolysis, the reaction with water, is a key abiotic degradation process for many organic chemicals in the environment. The stability of this compound in aqueous media is dependent on its susceptibility to hydrolysis, which is often influenced by pH.
The structure of this compound contains an ester linkage within the oxane ring, which is a site susceptible to hydrolysis. Under neutral, acidic, or basic conditions, this ester bond can be cleaved, leading to the opening of the ring structure. The rate of hydrolysis is typically pH-dependent, with the reaction often being catalyzed by both acid and base. A study on the analogous compound 3-methyl-1,3-thiazolidine-2,4-dione showed that hydrolysis proceeds via base-catalyzed steps. researchgate.net This suggests that the hydrolysis of this compound could also be significant, particularly in alkaline waters. The initial hydrolysis product would likely be a dicarboxylic acid derivative, which could then undergo further degradation.
Interaction with Metal Ions and Complexation in Environmental Systems
The dione (B5365651) functionality in this compound provides potential sites for the chelation of metal ions present in soil and aquatic systems. The oxygen atoms of the ketone groups can act as Lewis bases, donating electron pairs to form coordination complexes with metal ions.
This complexation behavior can influence the environmental fate and transport of both the organic compound and the metal ion. For example, the formation of stable, water-soluble complexes could increase the mobility of otherwise sparingly soluble metal ions in the environment. Conversely, if the complex sorbs strongly to soil particles, it could lead to the accumulation of both the metal and the organic compound in the solid phase. The strength and nature of these complexes would depend on the specific metal ion, the pH of the system, and the presence of other competing ligands. While the search results mention the ability of similar compounds to form complexes, specific studies on the interaction of this compound with environmentally relevant metal ions were not identified.
Biological Interactions and Mechanistic Studies Excluding Clinical and Safety Data
Investigation of Enzymatic Targets and Inhibition Mechanisms of Derivatives
Derivatives of 3-acetyl-6-methyloxane-2,4-dione, commonly known as dehydroacetic acid (DHA), have been the subject of computational and experimental studies to identify their enzymatic targets. Research has focused on designing and synthesizing derivatives with modified functional groups to enhance their biological activity and explore their mechanisms of action.
Hydrazone derivatives of DHA, for instance, have been designed with various electron-withdrawing and electron-releasing substituents to evaluate their pharmacological potential. researchgate.net Computational docking studies have been employed to predict the binding affinity of these derivatives to several enzymes. One particularly effective derivative, 4-hydroxy-6-methyl-3-(1-(2-(2-nitrophenyl) hydrazineylidene) ethyl)-2H-pyran-2-one, was evaluated against a panel of enzymes including bovine serum albumin (BSA), trypsin, amylase, lipase, and cathepsins B and H. researchgate.net
Chalcone (B49325) derivatives derived from dehydroacetic acid have also shown activity against a range of gastric enzymes, such as amylase, lipase, trypsin, and pepsin. Additionally, certain 1,2,3-triazole-linked dehydroacetic acid-chalcone hybrids have been tested as potential antimicrobial and antifungal agents. nih.gov The mechanism of action for the broader class of pyrone derivatives often involves disrupting the cell membrane of microorganisms. atamankimya.com This is achieved by binding to phospholipid head groups, which compromises membrane integrity and leads to cell death. atamankimya.com
Structure-Activity Relationships (SAR) in Chemical Series Derived from this compound
The molecular structure of this compound provides a versatile scaffold for chemical modifications, allowing for extensive investigation into structure-activity relationships (SAR). chemicalbook.com The analysis of SAR helps determine which chemical groups are responsible for eliciting a biological effect, enabling chemists to modify a compound's potency by altering its structure. wikipedia.org
Studies on various chemical series derived from DHA have revealed key insights into the features governing their biological activity:
Metal Complexes : While individual ligands based on DHA may show limited biological activity, their complexation with metal ions has been found to significantly enhance their antimicrobial efficacy. chemicalbook.com For example, a copper(II) complex of a benzoyl acetohydrazone ligand derived from DHA showed the highest potency against Escherichia coli, while another complex was significantly active against Aspergillus niger. chemicalbook.com
Hydrazone Derivatives : The design of hydrazone derivatives with different electronic properties has been explored. researchgate.net Computational studies predicted that a derivative featuring a 2-nitrophenyl substituent, 4-hydroxy-6-methyl-3-(1-(2-(2-nitrophenyl) hydrazineylidene) ethyl)-2H-pyran-2-one, was the most effective among the series studied. researchgate.net
| Derivative Series | Key Structural Modification | Observed Biological Effect | Target Organism/Enzyme |
|---|---|---|---|
| Enamines | N-Ph substituent | Most potent inhibitor | Staphylococcus aureus |
| Enamines | N-Me substituent | Best broad-spectrum activity; 5x greater MIC than DHA | Escherichia coli |
| Metal Complexes | Complexation with Copper(II) | Significantly enhanced antimicrobial potency | Escherichia coli |
| Hydrazones | 2-Nitrophenyl substituent | Predicted highest efficacy in docking studies | BSA, trypsin, amylase, lipase, cathepsins |
Role in Microbial Transformation Processes
The interaction of this compound with microorganisms is primarily characterized by its function as an antimicrobial agent that inhibits the growth of bacteria and fungi. atamankimya.comwikipedia.org Its derivatives have been widely synthesized and evaluated for their antibacterial and antifungal properties. chemicalbook.comresearchgate.net The mechanism of this antimicrobial action involves the disruption of the microbial cell membrane. atamankimya.com
However, there is limited available information in the scientific literature regarding the role of this compound or its derivatives as a substrate or product in microbial transformation or biochemical pathways. Microbial biotransformation is a process where microorganisms perform structural modifications on a chemical compound. medcraveonline.com These reactions can include oxidation, reduction, hydrolysis, and the formation of new carbon bonds. medcraveonline.commedcraveonline.com While this process is a valuable tool for modifying a wide variety of compounds, including pharmaceuticals and hydrocarbons, specific examples involving this compound as the starting substrate for such transformations are not extensively documented in the reviewed sources. medcraveonline.commedcraveonline.com Therefore, its primary established role in biological interactions is that of an inhibitor of microbial processes rather than a participant in microbial metabolic pathways.
Q & A
Q. What are the recommended spectroscopic techniques for characterizing 3-Acetyl-6-methyloxane-2,4-dione, and how should data interpretation be approached?
- Methodological Answer : Use infrared (IR) and Raman spectroscopy to identify functional groups and structural motifs. Key steps:
- Compare observed vibrational frequencies with group frequency charts for acetyl (C=O stretch: ~1700–1750 cm⁻¹) and oxane (C-O-C stretch: ~1100–1250 cm⁻¹) groups .
- Analyze methyl group vibrations (~2850–2960 cm⁻¹ for C-H stretches) and conjugated carbonyl interactions.
- Reference spectra of structurally similar diones (e.g., pyran-2,4-diones) for band assignment .
Q. How can researchers synthesize this compound, and what precursors or reaction conditions are critical?
- Methodological Answer : While direct synthesis is not detailed in the evidence, analogous methods include:
- Cyclization reactions : Use acetylated precursors (e.g., 5-methyloxane derivatives) with acid catalysts to form the dione ring .
- Spiroisoxazoline synthesis : Adapt protocols for spirocyclic diones, employing mercaptoacetic acid and anhydrous ZnCl₂ in DMF under reflux .
- Validate purity via HPLC or GC-MS, referencing retention times of related compounds (e.g., pyrrolo[1,2-a]pyrazine-1,4-diones) .
Q. What analytical methods are suitable for quantifying this compound in complex mixtures?
- Methodological Answer :
- Gas chromatography-mass spectrometry (GC-MS) : Optimize column temperature (e.g., 16–20 min retention window for diones) and compare fragmentation patterns with library data .
- High-performance liquid chromatography (HPLC) : Use C18 columns with UV detection at ~210–260 nm, calibrated against pyran-2,4-dione derivatives .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) aid in predicting the electronic properties and reactivity of this compound?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to:
- Optimize molecular geometry and calculate dipole moments (e.g., polar vs. nonpolar behavior) .
- Simulate NMR chemical shifts (¹H/¹³C) and compare with experimental data (R² > 0.90 correlation achievable) .
- Use software like Gaussian or ORCA, referencing parameters from spiroisoxazoline derivatives .
Q. What strategies are effective for resolving contradictions in bioactivity data (e.g., cytotoxicity vs. neuroprotection) for dione derivatives?
- Methodological Answer :
- Dose-response profiling : Test across a wide concentration range (nM–μM) in multiple cell lines (e.g., cancer vs. normal) to identify therapeutic windows .
- Mechanistic studies : Use kinase inhibition assays (e.g., VEGFR-2) and apoptosis markers (e.g., caspase-3) to differentiate pathways .
- Cross-validate with structural analogs (e.g., thiazolidine-2,4-diones) to isolate structure-activity relationships .
Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate the solid-state behavior of this compound?
- Methodological Answer :
- X-ray crystallography : Grow single crystals via slow evaporation (solvent: DMF/EtOH) and resolve the structure to determine bond lengths/angles and intermolecular interactions (e.g., H-bonding, π-π stacking) .
- Hirshfeld analysis : Quantify intermolecular contacts (e.g., H...H, O...H) to explain packing efficiency and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
